Fast blue BB salt

Catalog No.
S651887
CAS No.
5486-84-0
M.F
C34H36Cl4N6O6Zn
M. Wt
831.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fast blue BB salt

CAS Number

5486-84-0

Product Name

Fast blue BB salt

IUPAC Name

zinc;N-(4-diazonio-2,5-diethoxyphenyl)benzenecarboximidate;dichloride;dihydrochloride

Molecular Formula

C34H36Cl4N6O6Zn

Molecular Weight

831.9 g/mol

InChI

InChI=1S/2C17H17N3O3.4ClH.Zn/c2*1-3-22-15-11-14(20-18)16(23-4-2)10-13(15)19-17(21)12-8-6-5-7-9-12;;;;;/h2*5-11H,3-4H2,1-2H3;4*1H;/q;;;;;;+2/p-2

InChI Key

CMFRFQODFZBKTI-UHFFFAOYSA-L

SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N.CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl

Synonyms

benzenediazonium, 4-(benzoylamino)-2,5-diethoxy-, Echtblausalz, fast blue 2B salt, Fast Blue BB, Fast Blue BB hexafluorophosphate, Fast Blue BB salt, Fast Blue BB tetrachlorozincate (2:1), Fast blue BBN

Canonical SMILES

CCOC1=CC(=C(C=C1N=C(C2=CC=CC=C2)[O-])OCC)[N+]#N.CCOC1=CC(=C(C=C1N=C(C2=CC=CC=C2)[O-])OCC)[N+]#N.Cl.Cl.[Cl-].[Cl-].[Zn+2]
  • Gomori method: This method utilizes Fast Blue BB salt to detect the activity of beta-glucuronidase, an enzyme involved in various cellular processes. The salt reacts with the enzyme product, generating a colored precipitate that marks the location of beta-glucuronidase activity in the tissue .
  • Demonstration of various peptidases and proteases: Fast Blue BB salt can also be used to visualize the activity of various peptidases and proteases, which are enzymes that break down proteins. By employing specific substrates for these enzymes and coupling them with Fast Blue BB salt, researchers can identify the presence and location of these enzymes within tissues .
  • Detection of serine esterase: Similar to the previous application, Fast Blue BB salt can be used in conjunction with specific substrates to detect the activity of serine esterase, an enzyme found in blood and tissues. This technique allows researchers to study the distribution and activity of this enzyme in different contexts .

Other Applications in Scientific Research

Beyond its role in enzyme histochemistry, Fast Blue BB salt possesses other applications in scientific research:

  • Analysis of phenolic compounds: This salt can be used in a simple and rapid method for quantifying phenolic compounds, which are natural antioxidants found in various plants and food products. The salt reacts with phenolics under specific conditions, forming a colored complex that can be measured to determine the total phenolic content in a sample .
  • Thin-layer chromatography: Fast Blue BB salt can be employed as a detection reagent in thin-layer chromatography (TLC) for specific compounds, such as diethylstilbestrol and zeranol, in biological samples .

Fast Blue BB salt is a diazonium compound with the chemical formula C34H36Cl4N6O6ZnC_{34}H_{36}Cl_{4}N_{6}O_{6}Zn. It is primarily used as a colorimetric reagent in various analytical chemistry applications, particularly for detecting and visualizing specific substances. The compound is characterized by its vibrant blue color, which results from the formation of colored azo dyes when it reacts with certain substrates. Fast Blue BB salt is considered a hazardous substance due to its potential health effects, including irritation to skin, eyes, and respiratory systems, and it may pose carcinogenic risks upon prolonged exposure .

Fast Blue BB salt's staining mechanism relies on its interaction with specific functional groups in biomolecules. The positively charged diazonium group interacts electrostatically with negatively charged phosphate groups commonly found in proteins and nucleic acids []. This binding leads to the visualization of these biomolecules under a microscope.

In the case of thin-layer chromatography (TLC) analysis of cannabis, Fast Blue BB salt likely interacts with specific cannabinoids containing phenolic groups, enabling their detection [].

  • Azo Coupling Reactions: The compound acts as a diazonium salt, which can participate in azo coupling reactions with phenolic compounds. This reaction leads to the formation of stable azo dyes, which are used extensively in dyeing processes and as indicators in various assays.
  • Colorimetric Reactions: In analytical chemistry, Fast Blue BB salt is utilized for colorimetric tests to identify cannabinoids in marijuana samples. The reagent reacts with compounds like Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabinol (CBN), producing distinct color changes that can be quantitatively analyzed .
  • Hydrolysis: Fast Blue BB salt can also undergo hydrolysis under certain conditions, leading to the release of zinc ions and other by-products. This reaction can affect its stability and usability in laboratory settings .

The biological activity of Fast Blue BB salt is primarily linked to its use as a substrate for enzymes such as β-glucosidases. When cleaved by these enzymes, the compound produces colored products that can be measured spectrophotometrically. Additionally, studies have indicated that Fast Blue BB salt may exhibit some level of cytotoxicity, particularly if ingested or improperly handled, highlighting the need for caution during its use in biological experiments .

Fast Blue BB salt can be synthesized through several methods:

  • Diazotization: The primary method involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. This process typically requires controlled conditions to ensure the stability of the diazonium intermediate.
  • Recrystallization: After synthesis, purification is often achieved through recrystallization from suitable solvents to obtain high-purity Fast Blue BB salt.
  • Precipitation: In some cases, precipitation methods may be employed to isolate the compound from reaction mixtures containing excess reagents or by-products .

Fast Blue BB salt has diverse applications across various fields:

  • Analytical Chemistry: It is widely used as a reagent for colorimetric assays to detect cannabinoids and other substances in forensic analysis.
  • Histochemistry: The compound serves as a histochemical stain for visualizing enzyme activity in tissue sections.
  • Dyeing Industry: Fast Blue BB salt is utilized in the production of dyes due to its ability to form stable colored complexes with various substrates .

Interaction studies involving Fast Blue BB salt focus on its reactivity with different compounds:

  • Cannabinoids: Research has demonstrated that Fast Blue BB salt selectively interacts with cannabinoids, producing distinct color changes that facilitate their identification in complex mixtures like marijuana street samples .
  • Enzymatic Reactions: Studies have explored how Fast Blue BB salt serves as a substrate for specific enzymes, allowing researchers to measure enzyme activity based on the intensity of the color produced after enzymatic cleavage .

Fast Blue BB salt shares similarities with other diazonium compounds and azo dyes. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Fast Blue BB SaltC34H36Cl4N6O6ZnC_{34}H_{36}Cl_{4}N_{6}O_{6}ZnUsed specifically for cannabinoid detection
Fast Red BC34H36Cl4N6O6C_{34}H_{36}Cl_{4}N_{6}O_{6}Primarily used in textile dyeing
4-AminoazobenzeneC12H12N2C_{12}H_{12}N_{2}Commonly used as an azo dye but lacks specific applications
4-DimethylaminobenzaldehydeC9H11NC_{9}H_{11}NUtilized in colorimetric assays but not specific to cannabinoids

Fast Blue BB salt's specificity for certain analytes and its dual role as both a dye and an analytical reagent distinguish it from other similar compounds. Its application in detecting cannabinoids further emphasizes its unique utility in forensic and analytical chemistry contexts .

Industrial Synthesis Pathways

Diazotization Reaction Mechanisms

The synthesis of Fast Blue BB salt follows the classical diazotization reaction pathway, which represents one of the most important industrial processes for manufacturing azo dye intermediates [1] [2]. The diazotization mechanism begins with the formation of nitrosonium ion as the key reactive species, generated through the reaction of nitrous acid with mineral acid under carefully controlled conditions [2] [3].

The mechanistic pathway involves three distinct stages that must be precisely controlled for optimal yield [1]. In the initial step, the aromatic amine substrate undergoes protonation in the presence of excess hydrochloric acid to form the corresponding anilinium chloride salt [1] [2]. This protonation step is crucial as it renders the amine more susceptible to electrophilic attack by the nitrosonium ion [2] [3].

The second stage involves the in-situ generation of nitrous acid through the reaction of sodium nitrite with hydrochloric acid, which subsequently decomposes to yield the electrophilic nitrosonium cation [1] [2]. The nitrosonium ion then attacks the nitrogen atom of the anilinium salt, forming an intermediate N-nitrosamine compound [2] [4]. This intermediate undergoes further protonation and deprotonation steps in the acidic medium, ultimately leading to the formation of the diazonium ion through the elimination of water [2] [4].

Temperature control represents the most critical parameter in diazotization reactions, with optimal conditions maintained below 5 degrees Celsius to prevent decomposition of the thermally unstable diazonium intermediate [1] [5]. The reaction follows third-order kinetics with respect to the overall transformation, while the decomposition pathway exhibits first-order dependence on diazonium salt concentration [1] [6].

Reaction ParameterOptimal RangeIndustrial Control Method
Temperature0-5°CContinuous cooling bath
pH1.5-2.5Acid addition monitoring
Reaction Time1-2 hoursFlow reactor residence time
Acid Concentration3.9 M HClPrecise metering systems

Modern industrial implementations utilize continuous flow reactor technology to enhance selectivity and control over the diazotization process [1] [7]. Flow chemistry approaches offer significant advantages in terms of temperature control, mixing efficiency, and reduced formation of unwanted byproducts [1] [7]. The continuous flow methodology enables precise control over residence time distribution and minimizes the risk of thermal runaway reactions that can occur in traditional batch processes [1].

Zinc Chloride Complex Formation

The formation of zinc chloride double salt complexes represents a critical stabilization step in the industrial synthesis of Fast Blue BB salt [8] [9]. The zinc chloride hemi-salt structure provides enhanced thermal stability compared to simple diazonium chloride salts, making it suitable for commercial handling and storage applications [8] [10].

The zinc chloride complex formation occurs through coordination chemistry principles, where the diazonium cation forms ionic associations with the tetrachlorozincate anion [8] [11]. The stoichiometric ratio in the final product corresponds to two diazonium units per one zinc chloride molecule, resulting in the characteristic hemi-zinc chloride salt formulation [8] [9].

Industrial synthesis protocols typically involve the addition of zinc chloride solution to the freshly prepared diazonium salt under controlled temperature conditions [10] [12]. The zinc chloride acts as both a stabilizing agent and a crystallization promoter, facilitating the isolation of the product in crystalline form [10] [12]. The double salt formation enhances the storage stability of the diazonium compound by reducing its sensitivity to moisture and thermal decomposition [10].

The molecular structure of the zinc chloride complex exhibits specific coordination geometry that contributes to its stability characteristics [10] [12]. X-ray crystallographic studies of similar zinc chloride double salts reveal that the zinc center adopts tetrahedral coordination with chloride ligands, while maintaining ionic interactions with the organic diazonium cations [10] [13].

Quality control parameters for zinc chloride complex formation include monitoring the zinc content through atomic absorption spectroscopy, typically targeting 7.86% zinc by weight in the final product [14]. The formation of the proper double salt structure is verified through infrared spectroscopy, which shows characteristic vibrations consistent with the expected molecular architecture [15] [14].

Purification Techniques and Quality Control

Industrial purification of Fast Blue BB salt involves multiple sequential steps designed to remove impurities while maintaining the integrity of the thermally sensitive diazonium functionality [16] [17]. The purification process typically begins immediately following the zinc chloride complex formation to minimize decomposition losses [16].

Crystallization represents the primary purification method employed in industrial settings [16] [17]. The process involves controlled precipitation from aqueous solution through temperature reduction or addition of organic antisolvents [16]. Ethyl acetate has been identified as an effective precipitation medium, allowing for separation of the diazonium salt from acidic impurities while maintaining high recovery rates [16].

The crystallization process requires careful control of nucleation and crystal growth to achieve optimal particle size distribution and purity levels [16] [17]. Industrial protocols typically involve seeding with pure Fast Blue BB salt crystals to promote uniform crystallization and reduce the formation of amorphous precipitates [16].

Filtration and washing steps follow crystallization to remove residual impurities and byproducts [16] [17]. Multiple washing cycles with cold, deionized water are employed to eliminate water-soluble contaminants while avoiding dissolution of the product [15] [14]. The washing efficiency is monitored through conductivity measurements and chemical analysis of the wash solutions [15].

Quality Control ParameterSpecificationTest Method
Dye Content≥80%Nitrogen content analysis
Moisture Content<5%Karl Fischer titration
Zinc Content7.86% ± 0.2%Atomic absorption
Particle Size100-500 μmLaser diffraction
Thermal StabilityDecomposition >150°CThermogravimetric analysis

Analytical quality control employs multiple complementary techniques to ensure product specifications [15] [14]. Nitrogen content determination serves as the primary assay method, with dye content calculated based on the theoretical nitrogen percentage in the pure compound [15] [18]. High-performance liquid chromatography provides additional verification of purity through quantitative analysis of the main component and related impurities [15].

Stability testing under controlled storage conditions evaluates the long-term quality maintenance of the purified product [14] [18]. Accelerated aging studies at elevated temperatures provide predictive information about shelf-life characteristics and optimal storage requirements [14]. The recommended storage temperature of -20°C reflects the thermal sensitivity of the diazonium functionality [15] [14].

Advanced Characterization Methods

Spectroscopic Analysis (Ultraviolet-Visible, Infrared, Nuclear Magnetic Resonance)

Ultraviolet-visible spectroscopy provides fundamental characterization data for Fast Blue BB salt, revealing the electronic transitions characteristic of the diazonium chromophore [19] [20]. The absorption spectrum exhibits a primary maximum at 197 nanometers, corresponding to the high-energy electronic transition within the diazonium functionality [19]. Additional absorption features in the ultraviolet region between 325-335 nanometers and 390-400 nanometers provide fingerprint identification of the compound [14].

The extinction coefficients measured for Fast Blue BB salt demonstrate significant absorptivity, with values exceeding 100 at the primary absorption wavelength when measured in aqueous solution [14]. These high extinction coefficients reflect the strong electronic transitions associated with the extended conjugation system incorporating the diazonium group and aromatic substituents [19] [20].

Spectroscopic studies of related diazonium compounds have demonstrated absorption maxima in the range of 420-490 nanometers when complexed with phenolic coupling partners [21]. The Fast Blue BB salt system exhibits comparable behavior, with the specific wavelength depending on the degree of conjugation and the electronic effects of the ethoxy and benzoylamino substituents [21] [19].

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the molecular structure and functional group composition [15] [18]. The infrared spectrum shows diagnostic peaks corresponding to the benzoylamino carbonyl stretch, typically observed around 1650-1680 wavenumbers [15]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the ethoxy substituents contribute characteristic aliphatic carbon-hydrogen stretches [22] [23].

The diazonium functionality exhibits specific infrared characteristics, including nitrogen-nitrogen triple bond stretching that provides direct evidence for the presence of the reactive group [15] [18]. The zinc chloride component contributes to the infrared fingerprint through metal-chloride vibrations in the low-frequency region below 600 wavenumbers [24].

Spectroscopic TechniqueKey Diagnostic FeaturesWavelength/Frequency Range
UV-VisiblePrimary absorption maximum197 nm
UV-VisibleSecondary absorption bands325-335 nm, 390-400 nm
InfraredCarbonyl stretch (benzoylamino)1650-1680 cm⁻¹
InfraredAromatic C-H stretch3000-3100 cm⁻¹
InfraredDiazonium N≡N stretchVariable, compound-specific

Nuclear magnetic resonance spectroscopy provides detailed structural information about the organic components of Fast Blue BB salt [1]. Proton nuclear magnetic resonance reveals the aromatic proton environments and the ethoxy substituent patterns [1]. The benzoylamino group contributes characteristic resonances that can be distinguished from the diethoxybenzene core structure [1].

The paramagnetic nature of some transition metal complexes can influence nuclear magnetic resonance spectra, potentially broadening signals or causing chemical shift perturbations [1]. However, the zinc chloride component typically does not significantly interfere with standard nuclear magnetic resonance measurements due to the diamagnetic properties of zinc in its +2 oxidation state [10].

X-ray Crystallography and Thermal Stability Profiling

X-ray crystallographic analysis provides definitive structural characterization of Fast Blue BB salt, revealing the precise molecular geometry and crystal packing arrangements [13] [25]. Crystallographic studies of related diazonium salts have demonstrated triclinic space group symmetries with characteristic unit cell parameters that reflect the ionic nature of these compounds [13] [25].

The molecular structure determination through single crystal X-ray diffraction reveals the coordination environment around the zinc center and the spatial arrangement of the diazonium cations [13] [25]. The zinc chloride component typically adopts tetrahedral coordination geometry, consistent with the expected bonding preferences of zinc in these systems [10] [13].

Intermolecular interactions within the crystal lattice influence the stability and physical properties of the solid-state material [13] [25]. Hydrogen bonding networks involving the benzoylamino functionality and water molecules contribute to crystal stability [13]. The Hirshfeld surface analysis provides quantitative assessment of these intermolecular contacts and their relative contributions to crystal cohesion [13] [25].

Crystal structure analysis reveals the coplanar arrangement of aromatic ring systems, which facilitates electronic delocalization and contributes to the chromophoric properties of the compound [13] [25]. The dihedral angles between aromatic planes and the orientation of substituent groups provide insights into the electronic structure and reactivity characteristics [13].

Thermal stability profiling employs differential scanning calorimetry and thermogravimetric analysis to characterize the decomposition behavior of Fast Blue BB salt [6] [26]. Diazonium salts typically exhibit thermal decomposition with onset temperatures in the range of 90-120°C, depending on the specific substitution pattern and counterion [6] [26].

Thermal Analysis ParameterTypical ValueMeasurement Technique
Decomposition Onset157°CDifferential scanning calorimetry
Decomposition MechanismFirst-order kineticsKinetic analysis
Activation Energy85-110 kJ/molKissinger method
Mass Loss PatternMulti-step processThermogravimetric analysis
Thermal Stability Range-20°C to 150°CStorage stability testing

The decomposition mechanism of Fast Blue BB salt follows first-order kinetics with respect to the diazonium concentration, consistent with the unimolecular nature of nitrogen elimination [6] [26]. Kinetic parameters derived from variable heating rate experiments provide activation energies in the range of 85-110 kilojoules per mole, depending on the specific analytical conditions employed [6].

Thermogravimetric analysis reveals the multi-step decomposition pattern characteristic of complex organic salts [6] [27]. Initial mass loss typically corresponds to dehydration, followed by decomposition of the organic components and eventual formation of inorganic residues containing zinc compounds [6] [27]. The thermal analysis data supports the recommended storage temperature of -20°C to ensure long-term stability [15] [14].

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

830.071235 g/mol

Monoisotopic Mass

828.074185 g/mol

Heavy Atom Count

51

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 42 of 78 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5486-84-0

General Manufacturing Information

Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy-, (T-4)-tetrachlorozincate(2-) (2:1): INACTIVE

Dates

Modify: 2023-08-15

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